Chloro[1,3-bis(2,6-diisopropylphenyl)imidazol-2-ylidene]silver
Overview
Description
Chloro[1,3-bis(2,6-diisopropylphenyl)imidazol-2-ylidene]silver is a coordination compound that features a silver center coordinated to a chloro ligand and a sterically hindered N-heterocyclic carbene (NHC) ligand
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Chloro[1,3-bis(2,6-diisopropylphenyl)imidazol-2-ylidene]silver typically involves the reaction of silver salts with the corresponding NHC ligand. One common method includes the reaction of silver chloride with 1,3-bis(2,6-diisopropylphenyl)imidazolium chloride in the presence of a base such as potassium tert-butoxide. The reaction is usually carried out in an inert atmosphere to prevent oxidation of the silver center .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions such as temperature, solvent, and concentration to achieve higher yields and purity. The use of automated reactors and continuous flow systems can also enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
Chloro[1,3-bis(2,6-diisopropylphenyl)imidazol-2-ylidene]silver undergoes various types of reactions, including:
Substitution Reactions: The chloro ligand can be substituted by other ligands such as phosphines or halides.
Oxidative Addition: The silver center can participate in oxidative addition reactions, forming higher oxidation state complexes.
Reductive Elimination: This compound can undergo reductive elimination to form new carbon-silver or carbon-carbon bonds.
Common Reagents and Conditions
Common reagents used in reactions with this compound include halides, phosphines, and bases. Typical reaction conditions involve inert atmospheres, moderate temperatures, and solvents such as dichloromethane or tetrahydrofuran .
Major Products
The major products formed from reactions involving this compound depend on the specific reaction type. For example, substitution reactions can yield various silver complexes with different ligands, while oxidative addition can produce higher oxidation state silver compounds.
Scientific Research Applications
Chloro[1,3-bis(2,6-diisopropylphenyl)imidazol-2-ylidene]silver has a wide range of scientific research applications:
Materials Science: The compound is explored for its potential in the development of new materials with unique electronic and optical properties.
Biological Applications: Research is ongoing to investigate its antimicrobial properties and potential use in medical applications.
Mechanism of Action
The mechanism of action of Chloro[1,3-bis(2,6-diisopropylphenyl)imidazol-2-ylidene]silver involves the coordination of the NHC ligand to the silver center, which stabilizes the metal and enhances its reactivity. The steric hindrance provided by the bulky NHC ligand prevents unwanted side reactions and increases the selectivity of the compound in catalytic processes . The molecular targets and pathways involved depend on the specific application, such as catalysis or antimicrobial activity.
Comparison with Similar Compounds
Similar Compounds
Chloro[1,3-bis(2,6-diisopropylphenyl)imidazol-2-ylidene]copper: Similar in structure but with a copper center instead of silver.
Chloro[1,3-bis(2,6-diisopropylphenyl)imidazol-2-ylidene]gold: Features a gold center and is used in different catalytic applications, particularly in organic synthesis.
Uniqueness
Chloro[1,3-bis(2,6-diisopropylphenyl)imidazol-2-ylidene]silver is unique due to the combination of the silver center and the sterically hindered NHC ligand. This combination provides distinct reactivity and selectivity compared to its copper and gold analogs. The silver center offers unique electronic properties that can be advantageous in specific catalytic and material applications .
Properties
InChI |
InChI=1S/C27H36N2.Ag.ClH/c1-18(2)22-11-9-12-23(19(3)4)26(22)28-15-16-29(17-28)27-24(20(5)6)13-10-14-25(27)21(7)8;;/h9-16,18-21H,1-8H3;;1H/q;+1;/p-1 | |
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Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GNVDTUAJUVJOFQ-UHFFFAOYSA-M | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=C(C(=CC=C1)C(C)C)N2C=CN([C]2)C3=C(C=CC=C3C(C)C)C(C)C.Cl[Ag] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H36AgClN2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
531.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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